molecular formula C11H10N2O2 B063985 Methyl 4-(1H-pyrazol-5-yl)benzoate CAS No. 179057-10-4

Methyl 4-(1H-pyrazol-5-yl)benzoate

Cat. No.: B063985
CAS No.: 179057-10-4
M. Wt: 202.21 g/mol
InChI Key: RFPPGYBZCWHENL-UHFFFAOYSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1H-pyrazol-5-yl)benzoate typically involves the reaction of 4-(1H-pyrazol-5-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to facilitate esterification. The general reaction scheme is as follows:

4-(1H-pyrazol-5-yl)benzoic acid+methanolH2SO4Methyl 4-(1H-pyrazol-5-yl)benzoate+H2O\text{4-(1H-pyrazol-5-yl)benzoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-(1H-pyrazol-5-yl)benzoic acid+methanolH2​SO4​​Methyl 4-(1H-pyrazol-5-yl)benzoate+H2​O

Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(1H-pyrazol-5-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-(1H-pyrazol-5-yl)benzoate has several applications in scientific research:

Comparison with Similar Compounds

  • Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate
  • 4-(2H-Pyrazol-3-yl)-benzoic acid methyl ester

Comparison: Methyl 4-(1H-pyrazol-5-yl)benzoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption and distribution, which can affect its efficacy and safety profile .

Properties

IUPAC Name

methyl 4-(1H-pyrazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-6-7-12-13-10/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPPGYBZCWHENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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